Product packaging for (3S,4S)-4-Aminotetrahydrofuran-3-ol(Cat. No.:CAS No. 214629-29-5)

(3S,4S)-4-Aminotetrahydrofuran-3-ol

Cat. No.: B041821
CAS No.: 214629-29-5
M. Wt: 103.12 g/mol
InChI Key: HQVKXDYSIGDGSY-IUYQGCFVSA-N
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Description

(3S,4S)-4-Aminotetrahydrofuran-3-ol is a high-value, stereochemically defined chiral building block of significant interest in medicinal chemistry and drug discovery. This constrained furanoid scaffold serves as a key synthetic intermediate for the development of novel nucleoside and nucleotide analogues. Its structure, featuring both an amino and a hydroxyl group on a saturated furan ring in a specific (3S,4S) configuration, mimics the sugar moiety of nucleosides, making it an ideal precursor for modified antiviral and anticancer agents. Researchers utilize this compound to introduce conformational restriction into potential therapeutic molecules, which can enhance target binding affinity, improve metabolic stability, and alter pharmacokinetic profiles. The precise stereochemistry is critical for its biological activity, as it ensures correct orientation for interaction with enzymatic targets such as polymerases and kinases. Its primary research applications include the synthesis of nucleoside reverse transcriptase inhibitors (NRTIs), probes for structural biology studies, and as a core scaffold in fragment-based drug design. This product is offered with high chemical purity and is strictly for research purposes in laboratory settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H9NO2 B041821 (3S,4S)-4-Aminotetrahydrofuran-3-ol CAS No. 214629-29-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3S,4S)-4-aminooxolan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVKXDYSIGDGSY-IUYQGCFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H](CO1)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

535936-61-9
Record name rac-(3R,4R)-4-aminooxolan-3-ol
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Significance of Tetrahydrofuran Scaffolds in Medicinal Chemistry

The tetrahydrofuran (B95107) (THF) ring is a prevalent structural motif found in a wide array of natural products and synthetic molecules with biological activity. researchgate.net Its inclusion in drug design is far from coincidental, owing to a combination of favorable physicochemical properties. Saturated oxygen heterocycles like THF can enhance a compound's hydrophilicity and metabolic stability. researchgate.net

The oxygen atom in the THF ring can act as a hydrogen bond acceptor, providing an additional point of interaction with biological targets, which can lead to tighter binding and increased potency. pharmablock.com Furthermore, the THF scaffold is considered a bioisostere of cyclohexane (B81311) but with lower lipophilicity, a characteristic that can be leveraged to improve a drug's absorption, distribution, metabolism, and excretion (ADME) profile. pharmablock.com The constrained geometry of the THF ring also imparts a degree of rigidity to a molecule's structure, which is beneficial for maintaining an optimal conformation for binding to a target. nih.gov The utility of the THF moiety is evident in its presence in a number of approved drugs and numerous compounds under investigation for various therapeutic applications. researchgate.netnih.gov

Stereochemical Importance of the 3s,4s Configuration

Stereochemistry, the three-dimensional arrangement of atoms within a molecule, is a critical factor in drug design and action. numberanalytics.compatsnap.com Many drugs are chiral, existing as enantiomers—mirror-image forms that are not superimposable. patsnap.com These enantiomers can exhibit markedly different pharmacological and toxicological profiles because biological systems, such as enzymes and receptors, are themselves chiral and will interact differently with each enantiomer. ijpsjournal.comnih.gov This interaction is often likened to a lock and key, where only one enantiomer (the key) has the correct shape to fit the biological target (the lock). numberanalytics.compatsnap.com

The specific (3S,4S) configuration of 4-Aminotetrahydrofuran-3-ol dictates the precise spatial orientation of its amino and hydroxyl groups. This defined arrangement is crucial as these functional groups are often key to forming specific hydrogen bonds and other interactions within the binding site of a protein. The cis relationship between the amino and hydroxyl groups in the (3S,4S) isomer presents a distinct conformational profile compared to its trans diastereomers, (3R,4S) or (3S,4R). This can lead to significant differences in biological activity. For instance, in the design of HIV protease inhibitors, the stereochemistry of THF-based ligands has been shown to be critical for potency, with incorrect stereoisomers leading to a drastic loss of activity. nih.gov Therefore, controlling the stereochemistry to obtain the pure (3S,4S) isomer is a vital step in the synthesis of drug candidates that utilize this building block. nih.gov

Overview of Research Trajectories for 3s,4s 4 Aminotetrahydrofuran 3 Ol

Stereoselective Synthesis Approaches

The critical challenge in synthesizing this compound lies in the establishment of the two adjacent chiral centers on the tetrahydrofuran ring. To address this, chemists have employed several stereoselective methods.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.org This approach leverages the inherent chirality of the starting material to control the stereochemical outcome of the synthesis. For the synthesis of molecules like this compound, starting materials from the chiral pool, such as sugars or amino acids, can provide a pre-existing stereocenter, which then directs the formation of subsequent chiral centers. wikipedia.orgescholarship.org For instance, a common strategy involves using a protected form of D-serine to control the absolute stereochemistry of the final product. The synthesis of complex molecules often starts from a readily available chiral precursor to ensure the final product has the desired stereochemistry. elsevierpure.com

Asymmetric Synthesis Utilizing Chiral Catalysts and Reagents

Asymmetric synthesis introduces chirality into a molecule using chiral catalysts or reagents. nih.gov This method is highly efficient as a small amount of a chiral catalyst can generate a large quantity of the desired enantiomerically enriched product. cardiff.ac.uk Various asymmetric reactions, such as catalytic asymmetric hydrogenation, epoxidation, and dihydroxylation, are instrumental in creating the stereocenters of this compound with high selectivity. dntb.gov.uarsc.org Chiral organocatalysts, which are metal-free small organic molecules, have also emerged as powerful tools in asymmetric synthesis. mdpi.com

For example, the asymmetric epoxidation of a suitable allylic alcohol precursor can establish the desired stereochemistry at the C3 and C4 positions, which is then carried through subsequent transformations. The choice of catalyst is crucial for achieving high enantioselectivity. nih.gov

Biocatalytic Transformations for Chiral Amine Generation

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative for generating chiral amines. researchgate.net Enzymes such as transaminases are particularly effective in the asymmetric synthesis of amines from prochiral ketones. researchgate.net This method often proceeds with high enantioselectivity and under mild reaction conditions.

In the context of synthesizing this compound, a prochiral ketone precursor could be subjected to a biocatalytic amination using a specific transaminase to install the amine group with the correct (4S) stereochemistry. researchgate.net This enzymatic step can be a key transformation in a multi-step synthesis, ensuring the high optical purity of the final product. nih.gov

Functional Group Interconversions and Modifications for Target Synthesis

The synthesis of this compound often involves a series of functional group interconversions (FGIs) to build the target molecule from a simpler precursor. ub.edumit.edu These transformations must be chosen carefully to avoid racemization or epimerization of the existing stereocenters.

Common FGIs in such syntheses include:

Conversion of Alcohols: Activation of hydroxyl groups, for example, by converting them into sulfonate esters (like tosylates or mesylates) or halides, facilitates nucleophilic substitution to introduce the amine functionality. vanderbilt.edu

Reduction of Carbonyls and Other Functional Groups: The reduction of ketones, azides, or nitriles is a common method for introducing the alcohol and amine groups. vanderbilt.eduimperial.ac.uk The choice of reducing agent is critical to ensure stereoselectivity.

Ring-Opening and Closing Reactions: The synthesis may involve the stereospecific opening of an epoxide ring by an amine or azide (B81097) nucleophile. Alternatively, a ring-closing metathesis reaction could be employed to form the tetrahydrofuran ring. researchgate.net

A typical synthetic sequence might start with a chiral epoxide. The epoxide is opened with an azide nucleophile, which proceeds with inversion of configuration, establishing one of the stereocenters. The azide is then reduced to the corresponding amine. The other stereocenter, the hydroxyl group, can be introduced via a stereoselective reduction of a ketone or be present in the starting material.

Optimization of Synthetic Pathways for High Optical Purity

Achieving high optical purity is paramount for the application of this compound in pharmaceuticals. google.com Optical purity is often expressed as enantiomeric excess (ee). Optimization strategies focus on minimizing the formation of the undesired diastereomers and enantiomers.

Key optimization techniques include:

Catalyst and Reagent Screening: A wide range of chiral catalysts and reagents are often screened to identify the one that provides the highest stereoselectivity for a particular transformation. rsc.org

Reaction Condition Optimization: Parameters such as temperature, solvent, and reaction time can significantly influence the stereochemical outcome of a reaction. Fine-tuning these conditions is crucial for maximizing optical purity.

Recrystallization and Chromatography: Purification techniques like recrystallization of a solid intermediate or chiral chromatography can be used to separate the desired stereoisomer from unwanted isomers, thereby enhancing the optical purity of the final product.

A patent for a related compound highlights the importance of obtaining the product in high optical purity, defined as an enantiomeric excess of more than 96%, preferably over 98%. google.com

Scalable Synthetic Routes for Research and Development

For a compound to be viable for research and development, its synthesis must be scalable, meaning it can be performed safely and efficiently on a larger scale. researchgate.net A scalable route should ideally avoid the use of hazardous reagents, expensive catalysts, and cryogenic temperatures. researchgate.net

Characteristics of a scalable synthesis include:

Convergent Synthesis: A convergent approach, where different fragments of the molecule are synthesized separately and then combined, is often more efficient for large-scale production than a linear synthesis.

Robust Reactions: The chosen reactions should be high-yielding and tolerant of minor variations in reaction conditions.

Purification: The purification methods should be amenable to large-scale operations. Crystallization is often preferred over chromatography for large-scale purification.

The development of a scalable synthesis for this compound would involve a critical evaluation of each step for its suitability for scale-up, ensuring that the process is both economically viable and environmentally friendly. researchgate.net

Nucleophilic Reactivity of the Amino Moiety

The primary amine group in this compound is a key site for nucleophilic reactions, readily participating in the formation of new carbon-nitrogen bonds.

The amino group of this compound can react with carboxylic acids and their derivatives to form amide bonds. This reaction is fundamental in organic synthesis, particularly in the construction of more complex molecules like peptides. The direct reaction with a carboxylic acid is typically slow and requires activation of the carboxylic acid, often through the use of coupling agents. lumenlearning.comlibretexts.org These reagents convert the hydroxyl group of the carboxylic acid into a better leaving group, facilitating the nucleophilic attack by the amine. umich.edu

Common coupling agents used for amide bond formation include carbodiimides, phosphonium (B103445) salts, and aminium salts. The choice of coupling agent and reaction conditions can be critical to avoid side reactions, such as racemization, especially when chiral carboxylic acids are used. umich.edu

Table 1: Examples of Amide Bond Formation Reactions

Reactant 1Reactant 2 (Carboxylic Acid Derivative)Coupling Agent/ConditionsProduct
This compoundAcetic AnhydrideBase (e.g., Triethylamine)N-((3S,4S)-3-hydroxytetrahydrofuran-4-yl)acetamide
This compoundBenzoyl ChlorideBase (e.g., Pyridine)N-((3S,4S)-3-hydroxytetrahydrofuran-4-yl)benzamide
This compoundCarboxylic AcidDCC, HOBtCorresponding Amide

Note: DCC (Dicyclohexylcarbodiimide) and HOBt (Hydroxybenzotriazole) are commonly used together to facilitate amide bond formation and suppress side reactions.

The lone pair of electrons on the nitrogen atom of the amino group makes it a potent nucleophile, enabling it to react with a variety of electrophilic reagents. These reactions include alkylation, acylation, and sulfonylation.

Alkylation introduces an alkyl group onto the nitrogen atom, typically by reacting with alkyl halides. Acylation, as discussed in the context of amide bond formation, involves reaction with acyl halides or anhydrides. Sulfonylation, the reaction with sulfonyl chlorides, yields sulfonamides. The reactivity can be influenced by the steric hindrance around the amino group and the electronic properties of the electrophile.

Oxidative Transformations Involving the Hydroxyl Group

The secondary hydroxyl group in this compound can undergo oxidation to the corresponding ketone, (S)-4-aminotetrahydrofuran-3-one. The choice of oxidizing agent is crucial to selectively oxidize the hydroxyl group without affecting the amino group. Mild oxidizing agents are generally preferred.

Common oxidizing agents for converting secondary alcohols to ketones include pyridinium (B92312) chlorochromate (PCC), pyridinium dichromate (PDC), and Swern oxidation conditions (oxalyl chloride, DMSO, and a hindered base like triethylamine). The specific stereochemistry of the starting material influences the stereochemistry of the resulting ketone, although in this case, the product is achiral at the C3 position.

Acid-Base Equilibria and Salt Formation

This compound is an amphoteric molecule, containing both a basic amino group and a weakly acidic hydroxyl group. The amino group can be protonated by acids to form an ammonium (B1175870) salt. For instance, reaction with hydrochloric acid would yield (3S,4S)-4-ammoniotetrahydrofuran-3-ol chloride. The formation of such salts can be advantageous for purification and handling of the compound, as salts are often crystalline solids with well-defined melting points. sigmaaldrich.com

The hydroxyl group can be deprotonated by a strong base to form an alkoxide, although this typically requires a more potent base than the deprotonation of the amino group. The relative pKa values of the protonated amine and the hydroxyl group dictate the species present at a given pH.

Ring-Opening and Ring-Closing Reactions of the Tetrahydrofuran Core

The tetrahydrofuran ring is generally stable under many reaction conditions. However, under harsh acidic or basic conditions, or in the presence of specific reagents, ring-opening reactions can occur. For instance, treatment with strong Lewis acids or certain nucleophiles could potentially lead to the cleavage of the ether linkages.

Conversely, the bifunctional nature of this molecule, possessing both an amino and a hydroxyl group, could theoretically allow it to participate in ring-closing reactions to form bicyclic systems, although specific examples for this compound are not widely reported in general literature. Such transformations would likely require specific activation of one or both functional groups.

Derivatization Strategies and Analogue Development

Design and Synthesis of Substituted (3S,4S)-4-Aminotetrahydrofuran-3-ol Analogues

The design of analogues based on the this compound scaffold typically involves the derivatization of its amino and hydroxyl functionalities. The primary amino group serves as a versatile handle for introducing a wide array of substituents via acylation, sulfonylation, reductive amination, or alkylation. Similarly, the secondary hydroxyl group can be modified through etherification or esterification to modulate properties such as lipophilicity, hydrogen bonding capacity, and metabolic stability.

Synthetic strategies often focus on stereoselective methods to maintain the crucial (3S,4S) configuration. A common approach involves protecting one functional group while reacting the other. For instance, the amino group can be protected with a standard protecting group like tert-butyloxycarbonyl (Boc) or carbobenzyloxy (Cbz), allowing for selective modification of the hydroxyl group. Subsequent deprotection and derivatization of the amine provide a route to di-substituted analogues.

Patented processes for related structures, such as 3-amino-tetrahydrofuran-3-carboxylic acid amides, highlight methods for creating derivatives in high optical purity. google.com These processes often involve reacting the core amine with activated carboxylic acids or sulfonyl chlorides to form amide or sulfonamide linkages, respectively. google.com Inspired by the synthesis of other cyclic amino alcohols, such as aminocyclopentene derivatives, multi-step sequences involving protection, substitution, and deprotection are employed to yield target analogues. nih.gov For example, a synthetic campaign might start with the N-acylation of the core amine with a series of substituted benzoic acids, followed by O-alkylation of the hydroxyl group with various alkyl halides to produce a focused set of derivatives.

Incorporation into Peptidomimetic Scaffolds

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced metabolic stability and oral bioavailability. nih.govnih.gov Heterocyclic scaffolds are frequently used in peptidomimetic design because they can constrain the conformation of appended functional groups, forcing them into a three-dimensional arrangement that mimics the secondary structures of peptides, like β-turns. nih.gov

The this compound scaffold is an excellent candidate for this application. Its rigid five-membered ring can serve as a surrogate for a dipeptide unit, orienting the substituents attached to the amine and alcohol in well-defined vectors. nih.gov This allows the molecule to present key pharmacophoric features to a biological target, such as a protease or receptor, in a manner that reproduces the binding interactions of a native peptide ligand. For instance, by acylating the amino group with an amino acid and modifying the hydroxyl group, one can create a structure that projects side-chain mimics in a spatially-defined way, potentially inhibiting protein-protein interactions. nih.gov The development of peptidomimetics based on azabicycloalkanone and pyrrolopyrimidine scaffolds demonstrates the power of this approach, which is directly applicable to the aminotetrahydrofuran-3-ol core. nih.govnih.gov

Library Synthesis Utilizing the this compound Core

Combinatorial chemistry and parallel synthesis are powerful tools in drug discovery for rapidly generating large libraries of related compounds for high-throughput screening. nih.gov The this compound molecule is an ideal core or "scaffold" for such library synthesis due to its two distinct points of diversification.

A hypothetical library synthesis could be performed using solid-phase techniques. The core scaffold could be attached to a resin, followed by sequential reactions to build complexity. For example:

The hydroxyl group of N-protected this compound is attached to a solid support.

The amino protecting group is removed.

The free amine is reacted with a diverse library of building blocks, such as activated carboxylic acids, to create a variety of amide derivatives.

The newly formed molecules are cleaved from the resin, resulting in a library of N-substituted analogues.

Alternatively, a parallel solution-phase synthesis could be employed where the core is reacted with different building blocks in the individual wells of a multi-well plate. This approach allows for the creation of a grid of unique compounds by combining a set of "R1" groups (reacting at the amine) with a set of "R2" groups (reacting at the alcohol), efficiently exploring the chemical space around the central scaffold.

Structure-Activity Relationship (SAR) Studies of Derivatives

While comprehensive SAR studies focused exclusively on this compound derivatives are not extensively published, valuable insights can be gleaned from studies on inhibitors of key enzymes like Dipeptidyl Peptidase-4 (DPP-4) and β-secretase (BACE1), where similar amino-alcohol motifs on five- or six-membered rings are crucial for activity. nih.govnih.gov These enzymes are important targets for type 2 diabetes and Alzheimer's disease, respectively. researchgate.netnih.gov

SAR studies on various heterocyclic scaffolds show that inhibitory potency is highly dependent on the nature of the substituents attached to the core. nih.govnih.gov For DPP-4 inhibitors, for example, a primary amine is often required for interaction with key glutamic acid residues in the enzyme's active site. mdpi.com The substituents on this amine and other parts of the scaffold are optimized to occupy adjacent hydrophobic pockets (S1 and S2). nih.gov

The following table presents representative SAR data from inhibitors of DPP-4 and BACE1 that contain scaffolds analogous to aminotetrahydrofuran-3-ol. This data illustrates how structural modifications influence biological activity.

Data derived from studies on analogous or related scaffolds to infer potential SAR trends. nih.govresearchgate.net

Analysis of these related systems reveals key trends. For BACE1 inhibitors, incorporating electron-withdrawing groups, such as trifluoromethyl on a pyridine (B92270) ring, can significantly enhance potency compared to less electron-withdrawing groups like chlorine. nih.gov For DPP-4 inhibitors, the presence of halogenated aromatic rings, particularly trifluorophenyl groups, is a common feature in highly potent molecules like Sitagliptin, as these groups form favorable interactions within the enzyme's active site. nih.govnih.gov The data suggests that for derivatives of this compound, derivatizing the amino group with substituted aromatic or heteroaromatic rings, especially those bearing fluorine atoms, would be a promising strategy for developing potent enzyme inhibitors. nih.gov

Computational and Theoretical Investigations

Conformational Analysis of the Tetrahydrofuran (B95107) Ring System

The five-membered tetrahydrofuran (THF) ring is not planar and exists in a continuous series of puckered conformations. The two most common and energetically distinct conformations are the envelope (E) and twist (T) forms. In the envelope conformation, four of the ring atoms are coplanar, with the fifth atom out of the plane. In the twist conformation, three atoms are coplanar, with the other two displaced on opposite sides of the plane. The specific conformation adopted by a substituted tetrahydrofuran, such as (3S,4S)-4-Aminotetrahydrofuran-3-ol, is influenced by the nature and position of its substituents, which seek to minimize steric and electronic repulsions.

Computational studies, often employing methods like density functional theory (DFT), are crucial for determining the preferred conformations and the energy barriers between them. For instance, a computational investigation of tetrahydrofurfuryl alcohol revealed that the ring geometry is favored in an envelope (E) configuration when the substituent is in a gauche(-) position relative to the THF backbone, while a twist (T) form is more stable for a gauche(+) alignment. nih.gov The energy barriers for interconversion between these forms were found to be low, suggesting conformational flexibility. nih.gov

Table 1: General Conformational Preferences of Substituted Tetrahydrofuran Rings
Conformation TypeDescriptionKey Stabilizing/Destabilizing Factors
Envelope (E)Four carbon atoms are coplanar, with the fifth atom (C or O) puckered out of the plane. d-nb.infoMinimized angle strain for some substitution patterns. Can be stabilized by intramolecular interactions involving the out-of-plane atom.
Twist (T)Three atoms are coplanar, with the other two located on opposite sides of the plane. d-nb.infoGenerally effective at relieving torsional strain from eclipsed interactions of adjacent substituents. Often the global minimum for substituted THF rings.

Molecular Docking and Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme. The process involves placing the ligand in the binding site of the receptor and evaluating the binding affinity using a scoring function.

For this compound, its amino and hydroxyl groups are key features for forming hydrogen bonds with amino acid residues in a protein's active site. The stereochemistry of these groups is critical, as it dictates the precise three-dimensional arrangement of hydrogen bond donors and acceptors. A molecular docking study of halo-substituted ester/amide-based derivatives as urease inhibitors demonstrated the importance of specific functional groups and their positions for binding affinity. nih.gov In this study, the interactions of the ligands with the nickel ions in the urease active site, as well as with surrounding amino acid residues, were analyzed to explain the observed inhibitory activity. nih.gov

In a hypothetical docking of this compound into an enzyme active site, the amino group could act as a hydrogen bond donor, while the hydroxyl group could function as both a donor and an acceptor. The tetrahydrofuran ring itself can participate in van der Waals interactions with hydrophobic residues. The results of such a docking study would provide a binding energy score, which is an estimate of the binding affinity, and a detailed visualization of the binding pose, highlighting the key intermolecular interactions. This information is invaluable for the rational design of more potent and selective inhibitors based on the this compound scaffold.

Table 2: Illustrative Molecular Docking Parameters for a Ligand-Enzyme Complex
ParameterDescriptionExample from a Urease Inhibitor Study nih.gov
Binding Affinity (kcal/mol)An estimation of the strength of the interaction between the ligand and the target. More negative values indicate stronger binding.-7.9 kcal/mol for the most potent compound.
Key Intermolecular InteractionsThe specific non-covalent bonds formed between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and metal coordination.Coordination with Ni(II) ions, hydrogen bonding with histidine and aspartate residues.
Binding PoseThe predicted three-dimensional orientation of the ligand within the active site of the protein.The ligand occupies the active site channel, with specific functional groups oriented towards key residues.

Quantum Chemical Calculations for Reactivity Prediction

Quantum chemical calculations, particularly those based on density functional theory (DFT), are powerful tools for predicting the chemical reactivity of molecules. acs.org These methods can be used to calculate a variety of molecular properties that provide insights into where and how a molecule is likely to react. For this compound, these calculations can predict the most likely sites for electrophilic or nucleophilic attack, the acidity or basicity of its functional groups, and the stability of potential reaction intermediates.

Key parameters derived from quantum chemical calculations include the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The distribution of these orbitals across the molecule can pinpoint the atoms most likely to be involved in a reaction. Furthermore, the calculation of electrostatic potential maps can visualize the electron-rich and electron-poor regions of the molecule, guiding the prediction of intermolecular interactions.

Recent advancements in computational methods, such as the combination of the artificial force induced reaction (AFIR) method with the rate constant matrix contraction (RCMC) method, allow for the exploration of reaction paths and the prediction of reactants for a given product. researchgate.net Such approaches could, in principle, be used to explore the potential synthetic routes to this compound or to predict its metabolic fate by identifying its most likely transformation products.

Table 3: Key Reactivity Descriptors from Quantum Chemical Calculations
DescriptorDefinitionSignificance for this compound
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.Indicates the molecule's propensity to donate electrons. The lone pairs on the nitrogen and oxygen atoms are likely to contribute significantly to the HOMO.
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.Indicates the molecule's propensity to accept electrons. Important for reactions with electrophiles.
Electrostatic Potential (ESP) MapA visualization of the charge distribution on the molecule's surface.Highlights electron-rich (negative ESP, e.g., around N and O atoms) and electron-poor (positive ESP, e.g., around hydrogens of NH2 and OH) regions, predicting sites for non-covalent interactions and reactions.

Computational Studies on Stereochemical Control in Synthesis

The synthesis of a molecule with multiple stereocenters, such as this compound, presents a significant challenge in achieving the desired stereoisomer with high purity. Computational studies play a crucial role in understanding and predicting the stereochemical outcome of synthetic reactions. By modeling the transition states of key stereodetermining steps, chemists can rationalize the observed selectivity and design more effective synthetic strategies.

Various synthetic methods for constructing substituted tetrahydrofurans have been developed, including [3+2] cycloadditions, intramolecular SN2 reactions, and tandem reactions involving organometallic reagents. nih.govdatapdf.com For each of these methods, computational chemistry can be used to evaluate the energies of the different diastereomeric transition states that lead to the various possible stereoisomers. For example, in a nickel-catalyzed asymmetric intramolecular reductive cyclization to form chiral tetrahydrofurans, the choice of a specific P-chiral bisphosphine ligand was found to be critical for achieving high enantioselectivity. rsc.org Computational modeling of the catalyst-substrate complex can elucidate the non-covalent interactions that favor the formation of one enantiomer over the other.

In the context of synthesizing this compound, computational studies could be employed to:

Model transition states: To understand the facial selectivity in the addition of a nucleophile to a precursor ketone or aldehyde.

Evaluate catalyst-substrate interactions: To design or select the optimal chiral catalyst or auxiliary for a stereoselective transformation.

Predict the most stable product isomer: To assess the thermodynamic favorability of the desired (3S,4S) isomer relative to other possible stereoisomers.

These computational insights can significantly reduce the amount of empirical experimentation required to develop a highly stereoselective synthesis.

In Silico Screening and Scaffold Hopping Methodologies

In silico screening and scaffold hopping are powerful computational techniques used in the early stages of drug discovery to identify novel chemical entities with desired biological activity. nih.govresearchgate.net These methods are particularly relevant for a molecule like this compound, which can serve as a starting point or a "scaffold" for the design of new therapeutic agents.

Virtual screening involves the computational screening of large libraries of compounds against a biological target to identify those that are most likely to bind. This can be done through ligand-based methods, which search for molecules similar to a known active compound, or structure-based methods, which dock compounds into the target's binding site.

Scaffold hopping is a more advanced technique that aims to identify new molecular scaffolds that are structurally different from a known active molecule but retain the same biological activity. researchgate.net This is achieved by preserving the key pharmacophoric features (the spatial arrangement of essential functional groups) while replacing the core molecular structure. For this compound, a pharmacophore model would be defined by the relative positions of the amino group, the hydroxyl group, and the ring oxygen. A scaffold hopping algorithm would then search for other, structurally diverse molecules that can present these same features in a similar three-dimensional arrangement.

Biological and Pharmacological Relevance of 3s,4s 4 Aminotetrahydrofuran 3 Ol and Its Derivatives

Role as a Privileged Scaffold in Drug Discovery

The concept of a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby serving as a versatile starting point for the development of a wide range of therapeutic agents. hebmu.edu.cn The (3S,4S)-4-Aminotetrahydrofuran-3-ol moiety embodies the characteristics of a privileged scaffold due to its three-dimensional structure and the presence of multiple functional groups that can be readily modified to optimize binding affinity and selectivity for various biological targets. hebmu.edu.cnnih.gov

The tetrahydrofuran (B95107) ring, a five-membered heterocyclic ether, provides a rigid and defined spatial arrangement of its substituents. nih.gov This structural rigidity is a desirable feature in drug design as it can lead to higher binding affinity and specificity for the target protein. nih.gov The presence of both an amino group and a hydroxyl group on the tetrahydrofuran ring in a specific stereochemical configuration ((3S,4S)) offers multiple points for chemical modification, allowing for the creation of diverse libraries of compounds. nih.govgoogle.com This versatility enables medicinal chemists to fine-tune the pharmacological properties of the molecule to achieve the desired therapeutic effect. sygnaturediscovery.com

The utility of this scaffold is exemplified by its incorporation into a variety of drug candidates targeting different disease areas. The ability to generate sp3-rich scaffolds from derivatives of 4-aminotetrahydrofuran highlights its importance in creating molecules with improved developability characteristics. nih.govsygnaturediscovery.com The development of synthetic routes to produce these scaffolds in high optical purity is crucial for their application in drug discovery, ensuring that the desired stereoisomer with the optimal biological activity is obtained. google.com

Exploration of Broad Biological Activities

Derivatives of this compound have been investigated for a wide array of biological activities, demonstrating the broad therapeutic potential of this chemical class. These activities range from effects on the central nervous system to antimicrobial and anticancer properties.

Several derivatives of aminotetrahydrofuran have shown promise as neuroprotective agents. nih.gov Research into related heterocyclic compounds has demonstrated their potential to protect neurons from various insults. For instance, certain 2-amino-1,3,4-thiadiazole (B1665364) derivatives have been shown to be non-toxic to neurons and to exhibit protective effects in models of neurodegeneration. nih.gov Furthermore, the design of furan-based α-aminophosphonate derivatives has led to compounds with significant acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) inhibitory activity, which are key targets in the management of Alzheimer's disease. nih.govresearchgate.net Some of these compounds also exhibit antioxidant properties, which can contribute to their neuroprotective effects. researchgate.net

Compound TypeTarget/ModelObserved EffectReference
2-Amino-1,3,4-thiadiazole derivativesNeuronal cultures (glutamate-induced toxicity, trophic stress)Protective action against neurotoxic conditions. nih.gov
Furan-based α-aminophosphonatesAcetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE)Dual inhibition of AChE and BuChE, with some compounds showing high potency. nih.govresearchgate.net
3–(4-aminophenyl)-coumarin derivativesAChE and BuChESelective and high inhibition of cholinesterases. nih.gov

The furan (B31954) nucleus is present in numerous natural products with documented anti-inflammatory effects. nih.govresearchgate.net Derivatives of furan have been shown to exert their anti-inflammatory actions through various mechanisms, including the modulation of signaling pathways like MAPK and PPAR-ɣ, and the inhibition of inflammatory mediators such as nitric oxide (NO) and prostaglandins. nih.govresearchgate.net For example, natural benzofuran (B130515) derivatives have been found to significantly inhibit the production of NO in lipopolysaccharide-stimulated macrophages. nih.gov The anti-inflammatory properties of furan-containing compounds are often linked to their antioxidant activity. nih.govresearchgate.net

Compound ClassMechanism of ActionKey FindingsReference
Natural Furan DerivativesModulation of MAPK and PPAR-ɣ signaling pathways, antioxidant effects.Effective in reducing inflammatory mediators. nih.govresearchgate.net
Natural BenzofuransInhibition of nitric oxide (NO) production.Significant inhibition of NO in LPS-stimulated macrophages. nih.gov
Terpenes and PolyphenolsInhibition of pro-inflammatory cytokines and enzymes.Some derivatives showed potent inhibition of NO and IL-8 production. mdpi.commdpi.com

The search for new antimicrobial agents is a critical area of research, and furan-containing scaffolds have demonstrated significant potential. nih.govmdpi.com Derivatives of 3-amino-4-aminoximidofurazan have been synthesized and shown to possess both antimicrobial and antibiofilm activity against clinically relevant pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. nih.gov Similarly, novel nitrofuran derivatives have exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net The antimicrobial activity of thiophene (B33073) derivatives, which share structural similarities with furans, has also been well-documented against a broad spectrum of bacteria and fungi. ijpcbs.comresearchgate.netresearchgate.netmdpi.com

Compound SeriesTarget OrganismsNotable ActivityReference
3-Amino-4-aminoximidofurazan derivativesStaphylococcus aureus, Pseudomonas aeruginosaModerate to significant antimicrobial and antibiofilm activities. nih.gov
5-Nitrofuran-isatin hybridsMethicillin-resistant Staphylococcus aureus (MRSA)High potency with low cytotoxicity. researchgate.net
Thiophene derivativesVarious bacteria and fungiBroad-spectrum antimicrobial activity. ijpcbs.comresearchgate.netresearchgate.net

Derivatives based on the furan and related heterocyclic scaffolds have been extensively explored for their anticancer properties. reactionbiology.comijpsjournal.comnih.gov For instance, anthra[2,3-b]furan-3-carboxamides have demonstrated high antiproliferative potency against a range of tumor cell lines, including drug-resistant ones. reactionbiology.com These compounds can induce apoptosis and arrest the cell cycle in the G2/M phase. reactionbiology.com Benzofuran-based chalcone (B49325) derivatives have also been identified as potent inhibitors of VEGFR-2, a key target in angiogenesis, and have shown significant antitumor activity. nih.gov Furthermore, various 5-trifluoromethylpyrimidine derivatives have been synthesized and found to exhibit excellent antitumor activities by targeting the epidermal growth factor receptor (EGFR). nih.gov

Compound ClassMechanism/TargetObserved ActivityReference
Anthra[2,3-b]furan-3-carboxamidesInduction of apoptosis, G2/M cell cycle arrest, DNA intercalation, topoisomerase inhibition.High antiproliferative potency against various tumor cell lines. reactionbiology.com
Benzofuran-based chalconesVEGFR-2 inhibition, induction of apoptosis.Potent anticancer activity against several cancer cell lines. nih.gov
5-Trifluoromethylpyrimidine derivativesEGFR inhibition.Excellent antitumor activities against various cancer cells. nih.gov

Modulatory Effects on Receptor Systems (e.g., Sigma-1 Receptor Agonism)

The sigma-1 receptor is a unique intracellular chaperone protein that has been implicated in a variety of cellular functions and is a target for the treatment of several central nervous system disorders. nih.gov Agonists of the sigma-1 receptor have been shown to exert neuroprotective effects. nih.gov While direct studies on this compound as a sigma-1 receptor agonist are not extensively detailed in the provided context, the structural features of this scaffold are amenable to the design of ligands for this receptor. The development of potent and selective sigma-1 receptor agonists is an active area of research, and the aminotetrahydrofuran framework could serve as a valuable template for creating novel modulators of this important receptor system. nih.govsigmaaldrich.com

Interaction with Enzyme Targets (e.g., BACE1 Inhibition via related structures)

The structural motif of a substituted five-membered heterocycle, as seen in this compound, is a key feature in the design of inhibitors for various enzymes, including β-site amyloid precursor protein cleaving enzyme 1 (BACE1). BACE1 is a primary drug target in the development of therapeutics for Alzheimer's disease, as it is involved in the production of amyloid-β peptides.

While direct studies on the BACE1 inhibitory activity of this compound itself are not extensively documented in publicly available literature, significant research has been conducted on structurally related analogs. A notable example is the investigation of (3S,4S)-4-aminopyrrolidine-3-ol derivatives as potent BACE1 inhibitors. nih.gov In a comprehensive study, various derivatives of this pyrrolidine (B122466) analog were synthesized and evaluated for their ability to inhibit BACE1. nih.gov

The research highlighted that the (3S,4S) stereochemistry of the aminopyrrolidine-3-ol core was crucial for potent inhibitory activity. Structure-activity relationship (SAR) studies revealed that modifications to the amino and hydroxyl groups, as well as the introduction of various substituents on the pyrrolidine ring, significantly influenced the inhibitory potency and selectivity against other enzymes like BACE2 and cathepsin D. nih.gov For instance, certain derivatives exhibited IC₅₀ values in the nanomolar range against BACE1. nih.gov

These findings for the pyrrolidine analog provide a strong rationale for exploring this compound as a scaffold for the design of novel BACE1 inhibitors. The tetrahydrofuran ring is a well-established component in many approved drugs and is known for its favorable physicochemical properties, including metabolic stability and the ability to form key interactions within enzyme active sites. The strategic placement of the amino and hydroxyl groups in the (3S,4S) configuration offers multiple points for chemical modification to optimize binding affinity and selectivity for BACE1.

Applications in Chemical Biology as Tool Compounds

The this compound scaffold holds considerable potential for the development of chemical biology tool compounds. These are specialized molecules designed to study biological processes, identify protein targets, and validate drug candidates. The utility of this scaffold in creating such tools stems from its inherent structural features and the versatility of its functional groups.

The amino and hydroxyl groups on the tetrahydrofuran ring serve as convenient handles for chemical modification. These groups can be readily derivatized to introduce a variety of functionalities, such as:

Affinity tags: Biotin or other small molecules can be attached to facilitate the isolation and identification of protein binding partners through affinity purification techniques.

Fluorescent reporters: Fluorophores can be conjugated to the scaffold to create fluorescent probes for visualizing the localization and dynamics of target proteins within cells or tissues using advanced microscopy techniques.

Photo-crosslinkers: Photoreactive groups can be incorporated to enable covalent crosslinking of the tool compound to its target protein upon photoactivation, which is invaluable for target identification and validation.

The chiral nature of the this compound scaffold is another significant advantage. It allows for the synthesis of stereochemically defined probes, which can be used to investigate the stereoselectivity of protein-ligand interactions. This is particularly important for studying enzymes and receptors that often exhibit a high degree of stereospecificity.

While specific examples of this compound being used as a core for such tool compounds are not yet widespread in the literature, the principles of chemical biology and the successful application of similar scaffolds in drug discovery strongly suggest its suitability for these purposes. The development of tool compounds based on this scaffold could provide valuable insights into the biological roles of its protein targets and accelerate the discovery of new therapeutic agents.

Advanced Research Applications

Use in Functionalized Polymers and Coatings

There is no specific information available in the searched scientific literature or patents that details the use of (3S,4S)-4-Aminotetrahydrofuran-3-ol as a monomer or functionalizing agent in the synthesis of polymers or coatings. In principle, the primary amine and secondary alcohol groups could be reacted to form polyamides, polyurethanes, or other polymers. The chirality of the molecule could impart specific optical or recognition properties to the resulting polymer. However, no published research was found to substantiate this potential application for this specific compound.

Development of Advanced Materials

The development of advanced materials often leverages the unique properties of chiral building blocks to create materials with novel electronic, optical, or mechanical properties. imperial.ac.ukkit.edu The stereochemistry of this compound could theoretically be used to control the three-dimensional structure and properties of materials. For instance, its incorporation into metal-organic frameworks (MOFs) could lead to chiral porous materials with applications in asymmetric catalysis or separations. kit.edu Despite these possibilities, no research has been found that specifically employs this compound for the development of such advanced materials.

Application in Supramolecular Chemistry

Supramolecular chemistry involves the study of non-covalent interactions to form complex, organized structures. The amine and alcohol functionalities of this compound are capable of forming hydrogen bonds, which are fundamental to supramolecular assembly. Its chirality could direct the formation of specific helical or other complex supramolecular architectures. researchgate.net While the supramolecular chemistry of other fluorinated and chiral compounds has been investigated, nih.gov there is no available research that describes the application or study of this compound in the context of supramolecular chemistry.

Future Research Directions and Therapeutic Prospects

Novel Synthetic Methodologies for Enantiopure Access

The precise three-dimensional arrangement of atoms in (3S,4S)-4-aminotetrahydrofuran-3-ol is crucial for its biological activity. Therefore, the development of novel and efficient synthetic routes to access this specific enantiomer is a key area of ongoing research. While several methods exist for the synthesis of substituted tetrahydrofurans, achieving high enantiopurity remains a significant challenge.

One promising approach involves the asymmetric synthesis from achiral starting materials. For instance, the diastereoselective conjugate addition of a chiral lithium amide to an appropriate precursor has been successfully applied to the asymmetric synthesis of related aminotetrahydrofuran-3-carboxylic acids. This methodology offers a potential pathway to this compound with high control over the stereochemistry.

Another avenue of exploration is the use of enzymes in the synthesis. Lipase-catalyzed enzymatic resolution has been effectively used to separate enantiomers of tetrahydrofuran (B95107) derivatives, providing a scalable and environmentally friendly method for obtaining the desired stereoisomer. rsc.org Furthermore, starting from readily available chiral molecules, such as D-glucose or other sugars, presents a "chiral pool" approach to constructing the tetrahydrofuran ring with the correct stereochemistry. A patent has described a process for manufacturing substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides in high optical purity, highlighting the industrial relevance of such synthetic strategies. google.com

Future research in this area will likely focus on the development of catalytic asymmetric methods that can produce this compound in high yield and enantiomeric excess, minimizing the need for chiral resolution steps.

Expanding the Scope of Derivatization and Chemical Space Exploration

The amino and hydroxyl groups of this compound provide convenient handles for chemical modification, allowing for the exploration of a vast chemical space and the generation of diverse compound libraries. Derivatization of this scaffold can lead to compounds with improved potency, selectivity, and pharmacokinetic properties.

The synthesis of functionalized tetrahydropyran (B127337) scaffolds, which are structurally similar to tetrahydrofurans, has demonstrated the potential for creating diverse libraries for drug discovery. nih.gov For example, the 4-hydroxyl group can be converted to an azide (B81097), which can then be used in "click chemistry" reactions to attach a wide variety of molecular fragments. nih.gov The amino group can be acylated, alkylated, or used in the formation of amides, sulfonamides, and ureas, further expanding the diversity of the resulting compounds.

The modification of related structures, such as aminoglycoside antibiotics, has shown that small changes to the substituents can have a significant impact on biological activity. For example, the introduction of an amino group at the 5''-position of certain aminoglycosides can maintain or even improve antibacterial activity. researchgate.net Similarly, in the context of HIV protease inhibitors, the incorporation of various polar functionalities on a tetrahydropyranyl-tetrahydrofuran-derived ligand was explored to enhance interactions with the enzyme's active site. nih.gov

Future efforts in this area will likely involve the use of combinatorial chemistry and high-throughput screening to rapidly generate and evaluate large libraries of this compound derivatives. This will enable the identification of new lead compounds for a variety of therapeutic targets.

Deeper Elucidation of Mechanism of Action in Biological Systems

Understanding how this compound and its derivatives interact with biological systems at a molecular level is crucial for their rational design and development as therapeutic agents. While the specific mechanism of action for this compound is not yet fully understood, studies of related molecules can provide valuable insights.

For example, the 4-aminoquinoline (B48711) class of antimalarial drugs, which shares a substituted amine functionality, is known to interfere with heme detoxification in the malaria parasite. google.com While the tetrahydrofuran ring is structurally distinct from the quinoline (B57606) core, it is possible that derivatives of this compound could exhibit activity through a similar mechanism or other novel pathways.

The stereochemistry of the aminotetrahydrofuran scaffold is expected to play a critical role in its biological activity. The precise spatial arrangement of the amino and hydroxyl groups will determine how the molecule binds to its biological target. For instance, in the design of HIV protease inhibitors, the stereochemistry of substituted tetrahydrofuran ligands was found to be a key determinant of their inhibitory potency. nih.gov

Future research should focus on identifying the specific molecular targets of this compound derivatives and elucidating the key interactions that govern their binding. Techniques such as affinity chromatography, proteomics, and structural biology will be invaluable in these efforts.

Structure-Based Drug Design and Lead Optimization

Structure-based drug design is a powerful approach that utilizes the three-dimensional structure of a biological target to design and optimize inhibitors with high affinity and selectivity. The this compound scaffold is well-suited for this approach due to its rigid and well-defined conformation.

A notable example of structure-based design involving a related scaffold is the development of HIV-1 protease inhibitors. In these studies, substituted tetrahydrofuran derivatives were designed to fit into the S2 subsite of the protease, forming key hydrogen bonds and van der Waals interactions. rsc.orgnih.gov X-ray crystallography of inhibitor-bound protease provided detailed insights into the binding mode and guided the design of more potent analogs. rsc.org

The process of lead optimization involves iteratively modifying a lead compound to improve its drug-like properties. This can involve enhancing potency, reducing off-target effects, and improving metabolic stability. The derivatization potential of this compound makes it an excellent candidate for lead optimization campaigns.

Table 1: Examples of Structure-Based Design with Related Scaffolds

Scaffold/DerivativeTargetDesign StrategyKey Findings
Substituted TetrahydrofuranHIV-1 ProteaseDesigned to mimic the binding of a known ligand (bis-THF) in the S2 subsite.Stereochemistry of the tetrahydrofuran ligand was critical for potent inhibitory activity. rsc.orgnih.gov
Fused Tetrahydropyranyl-TetrahydrofuranHIV-1 ProteaseIncorporation of a larger ring system to enhance van der Waals and hydrogen bonding interactions.Resulted in inhibitors with high enzyme affinity and potent antiviral activity against drug-resistant strains. nih.gov

Future research will undoubtedly leverage computational modeling and structural biology techniques to design and optimize novel inhibitors based on the this compound scaffold for a wide range of therapeutic targets.

Potential for Multitarget Ligand Design

Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. Multitarget ligands, which are single molecules designed to interact with multiple targets, represent a promising therapeutic strategy for these conditions. nih.gov The versatile nature of the this compound scaffold makes it an attractive core for the design of such agents.

The concept of designing dual inhibitors has been successfully demonstrated in the development of anticancer agents. For example, compounds have been designed to simultaneously inhibit vascular endothelial growth factor receptor 2 (VEGFR-2) and histone deacetylases (HDACs), two key targets in cancer therapy. rsc.org These dual inhibitors often feature a core scaffold that can be modified to incorporate pharmacophores for each target.

The this compound scaffold could serve as a central building block for constructing multitarget ligands. By attaching different pharmacophoric groups to the amino and hydroxyl functionalities, it may be possible to create molecules that can modulate the activity of two or more distinct biological targets.

Future research in this area will involve the rational design of multitarget ligands based on the this compound scaffold, followed by their synthesis and biological evaluation. This approach holds the potential to yield novel therapies with improved efficacy and a reduced likelihood of drug resistance.

Q & A

Q. Why do some studies report conflicting bioactivity data for this compound derivatives?

  • Methodological Answer : Variations in cell permeability (e.g., PAMPA assay results) and off-target effects (e.g., amine oxidase inhibition) are common culprits. Standardize assays using isogenic cell lines and include negative controls (e.g., enantiomerically pure (3R,4R)-isomer). Meta-analysis of published IC50 values with PubChem BioAssay data (AID 743255) identifies outliers due to assay conditions .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.